3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride

Description

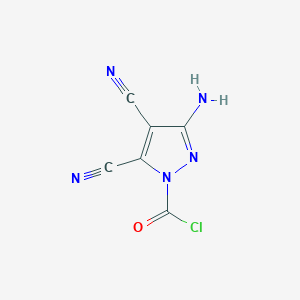

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride (CAS: 89875-96-7) is a heterocyclic compound characterized by a pyrazole backbone substituted with amino, dicyano, and carbonyl chloride groups. Its molecular structure confers high reactivity, particularly at the carbonyl chloride site, making it a versatile intermediate in organic synthesis. Industrially, it is produced in bulk (99% purity, 25 kg/drum) and marketed for applications in pharmaceuticals and fine chemicals . The compound’s synthesis typically involves coupling reactions using reagents like EDCI and HOBt in DMF, as exemplified in pyrazole-carboxamide derivative syntheses .

Properties

CAS No. |

89875-96-7 |

|---|---|

Molecular Formula |

C6H2ClN5O |

Molecular Weight |

195.56 g/mol |

IUPAC Name |

3-amino-4,5-dicyanopyrazole-1-carbonyl chloride |

InChI |

InChI=1S/C6H2ClN5O/c7-6(13)12-4(2-9)3(1-8)5(10)11-12/h(H2,10,11) |

InChI Key |

WOHJUASXYMLYAU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(N(N=C1N)C(=O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Amino-4,5-dicyano-1H-pyrazole with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is maintained at a low temperature (0°C) to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Thionyl Chloride (SOCl₂): Used for the chlorination of the amino group.

Sodium Hydride (NaH): Used as a base in substitution reactions.

Hydrogen Peroxide (H₂O₂): Used for oxidation reactions.

Major Products Formed

Amides: Formed by the substitution of the carbonyl chloride group with amines.

Esters: Formed by the substitution of the carbonyl chloride group with alcohols.

Thioesters: Formed by the substitution of the carbonyl chloride group with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride has been synthesized and evaluated for its potential as an active pharmaceutical ingredient (API). Its structure allows for various modifications leading to compounds with enhanced biological activities.

Anticancer Activity

Research has indicated that derivatives of 3-amino-4,5-dicyano-1H-pyrazole exhibit promising anticancer properties. For instance, compounds incorporating this moiety have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that a derivative of 3-amino-4,5-dicyano-1H-pyrazole significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Pseudomonas aeruginosa | 64 µg/mL |

Synthesis and Chemical Modifications

The synthesis of 3-amino-4,5-dicyano-1H-pyrazole derivatives involves various chemical reactions, including cyclization and acylation processes. These modifications can enhance the pharmacological profile of the compound.

Synthetic Pathways

Recent advancements have introduced efficient synthetic routes for producing this compound, allowing for large-scale production and exploration of structure-activity relationships (SAR).

Example Synthetic Route:

A one-pot three-component reaction involving aldehydes, hydrazine derivatives, and cyanoacetic acid has been optimized to yield high purity and yield of the target compound .

Material Science Applications

Beyond medicinal chemistry, 3-amino-4,5-dicyano-1H-pyrazole is being explored in material science for developing advanced materials such as polymers and nanocomposites.

Polymer Additives

The compound serves as a functional additive in polymer formulations, enhancing thermal stability and mechanical properties.

Case Study:

Incorporating 3-amino-4,5-dicyano-1H-pyrazole into polycarbonate matrices improved thermal degradation temperatures by approximately 30°C compared to unmodified samples .

Mechanism of Action

The mechanism of action of 3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl chloride group, which can react with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 3-amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride with analogous pyrazole-based compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability

- Target Compound: The presence of the electron-withdrawing cyano (-CN) and carbonyl chloride (-COCl) groups enhances electrophilicity, facilitating nucleophilic substitution (e.g., amide bond formation). This contrasts with pyrazole-carboxamides (e.g., compounds 3a–3p in ), where the carbonyl chloride is replaced by a carboxamide (-CONHR), reducing reactivity but improving stability.

- Fipronil and Ethiprole : These agrochemicals (from ) feature sulfinyl (-S(O)-) and trifluoromethyl (-CF₃) groups. Fipronil’s insecticidal activity stems from its sulfinyl moiety, which disrupts GABA receptors in pests. Unlike the target compound, fipronil is an end-use pesticide rather than a synthetic intermediate.

Physicochemical Properties

- However, derivatives like 3a–3e exhibit melting points ranging from 123–183°C, influenced by aryl substituents and hydrogen bonding .

- Synthetic Yields : Pyrazole-carboxamide derivatives (e.g., 3a–3p) are synthesized in 62–71% yields via coupling reactions , whereas industrial production of the target compound focuses on scalability (25 kg/drum) rather than reaction efficiency .

Commercial and Industrial Relevance

- The target compound is available in both industrial and pharmaceutical grades, highlighting its role as a precursor for amides, esters, and heterocyclic scaffolds . In contrast, fipronil is a commercial pesticide with stringent regulatory requirements , and pyrazole-carboxamides (e.g., 3a–3p) are primarily research intermediates .

Electronic and Steric Effects

- The dicyano groups in the target compound create a electron-deficient pyrazole ring, polarizing the carbonyl chloride for rapid reactions. This contrasts with ethiprole (from ), where an ethylsulfinyl group balances lipophilicity and target specificity for agricultural use.

Biological Activity

3-Amino-4,5-dicyano-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring with two cyano groups and an amino group, making it a versatile precursor for various chemical transformations. The presence of the carbonyl chloride functional group enhances its reactivity, allowing for further derivatization.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of 3-amino-4,5-dicyanopyrazole with thionyl chloride or phosphorus oxychloride to introduce the carbonyl chloride group. This process typically yields high purity products suitable for biological testing.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, studies have shown that pyrazolo[3,4-b]pyridine derivatives derived from 3-amino-4,5-dicyano-1H-pyrazole demonstrate cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and DU 205 (prostate cancer) . The mechanism behind this activity is believed to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 5.6 | Cytotoxic |

| DU 205 | 4.19 | Cytotoxic |

| CaCO-2 (Colon) | Not specified | Antitumor |

Antibacterial and Antifungal Properties

Recent studies have evaluated the antibacterial and antifungal activities of pyrazole derivatives. Compounds similar to 3-Amino-4,5-dicyano-1H-pyrazole have shown promising results against various bacterial strains and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) in the range of 11.3–24.8 µg/mL against fungal pathogens .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been investigated. Pyrazole derivatives have been noted for their ability to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are key enzymes in inflammatory pathways . This suggests that 3-Amino-4,5-dicyano-1H-pyrazole could be a candidate for developing anti-inflammatory drugs.

Case Studies

Case Study 1: Antitumor Activity in Breast Cancer Cells

A study investigated the effects of a derivative of 3-Amino-4,5-dicyano-1H-pyrazole on breast cancer cell lines MCF-7 and SKBR3. The results indicated significant growth inhibition with GI50 values of 0.25 µM for SKBR3 cells, showcasing its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of a related pyrazole compound in models of neurodegenerative diseases. It was shown to restore membrane integrity post-trauma and inhibit β-amyloid secretion involved in Alzheimer's disease pathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.